molecular formula C7H5BrF3NO B1447356 2-Bromo-4-methoxy-3-(trifluoromethyl)pyridine CAS No. 1227592-50-8

2-Bromo-4-methoxy-3-(trifluoromethyl)pyridine

Cat. No.: B1447356
CAS No.: 1227592-50-8
M. Wt: 256.02 g/mol
InChI Key: XILZTAGIZNQALW-UHFFFAOYSA-N
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Description

2-Bromo-4-methoxy-3-(trifluoromethyl)pyridine is an organic compound that belongs to the class of trifluoromethylpyridines. This compound is characterized by the presence of a bromine atom at the second position, a methoxy group at the fourth position, and a trifluoromethyl group at the third position on the pyridine ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-methoxy-3-(trifluoromethyl)pyridine typically involves the bromination of 4-methoxy-3-(trifluoromethyl)pyridine. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction conditions often include maintaining a low temperature to control the reactivity and selectivity of the bromination process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-methoxy-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The methoxy group can participate in oxidation or reduction reactions under appropriate conditions.

    Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boronic acids to form new carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Suzuki-Miyaura Coupling: Palladium catalysts and bases like potassium carbonate are used in the presence of a suitable solvent like tetrahydrofuran (THF).

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted pyridines can be obtained.

    Oxidation Products: Oxidized derivatives of the methoxy group, such as aldehydes or carboxylic acids.

    Coupling Products: Biaryl compounds resulting from the coupling of the pyridine ring with aryl boronic acids.

Scientific Research Applications

2-Bromo-4-methoxy-3-(trifluoromethyl)pyridine finds applications in several scientific research fields:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound serves as a precursor for the development of biologically active molecules with potential therapeutic properties.

    Medicine: Research into its derivatives has shown promise in the development of new drugs for various medical conditions.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Bromo-4-methoxy-3-(trifluoromethyl)pyridine is primarily determined by its ability to interact with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom and methoxy group can participate in various interactions with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the nature of the derivatives being studied.

Comparison with Similar Compounds

  • 2-Bromo-3-(trifluoromethyl)pyridine
  • 4-Methoxy-3-(trifluoromethyl)pyridine
  • 2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine

Comparison: 2-Bromo-4-methoxy-3-(trifluoromethyl)pyridine is unique due to the specific arrangement of its substituents, which imparts distinct reactivity and properties. Compared to 2-Bromo-3-(trifluoromethyl)pyridine, the presence of the methoxy group at the fourth position enhances its electron-donating ability, influencing its chemical behavior. Similarly, the bromine atom provides a site for further functionalization, making it more versatile than its chloro or unsubstituted counterparts.

Properties

IUPAC Name

2-bromo-4-methoxy-3-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF3NO/c1-13-4-2-3-12-6(8)5(4)7(9,10)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XILZTAGIZNQALW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401239890
Record name Pyridine, 2-bromo-4-methoxy-3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401239890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227592-50-8
Record name Pyridine, 2-bromo-4-methoxy-3-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227592-50-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 2-bromo-4-methoxy-3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401239890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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